molecular formula C17H15FN2O3 B2614041 1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea CAS No. 2034251-15-3

1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2614041
CAS No.: 2034251-15-3
M. Wt: 314.316
InChI Key: OSOGTJAGIYCCFB-UHFFFAOYSA-N
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Description

1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that features a bifuran ring system and a fluorobenzyl group attached to a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea typically involves the following steps:

    Formation of the bifuran ring system: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with an amine or other nucleophile.

    Urea formation: The final step involves the reaction of the bifuran and fluorobenzyl intermediates with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The bifuran ring system can be oxidized to form quinone-like structures.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The bifuran ring system and fluorobenzyl group may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-([2,3’-Bifuran]-5-ylmethyl)-3-benzylurea: Lacks the fluorine atom, which may affect its biological activity.

    1-(Furan-2-ylmethyl)-3-(4-fluorobenzyl)urea: Contains a single furan ring, which may influence its chemical reactivity and biological properties.

Uniqueness

1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea is unique due to the presence of both the bifuran ring system and the fluorobenzyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(23-15)13-7-8-22-11-13/h1-8,11H,9-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOGTJAGIYCCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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